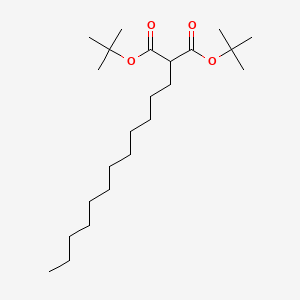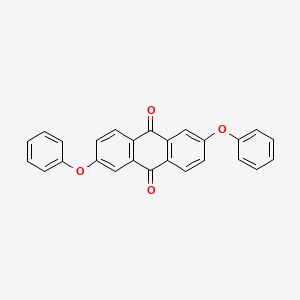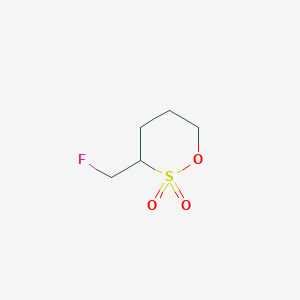
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that features both an imidazole and an indole moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, such as a substituted aldehyde or ketone, the imidazole ring can be formed through a condensation reaction with an amine and a source of nitrogen, such as ammonium acetate.
Formation of the indole ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of the two rings: The final step would involve coupling the imidazole and indole rings, possibly through a cross-coupling reaction or a cyclization step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated indole ring.
Applications De Recherche Scientifique
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-1H-indole: Lacks the dihydro component.
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole lies in its specific combination of the imidazole and dihydroindole rings, which may confer unique biological or chemical properties not found in similar compounds.
Propriétés
Numéro CAS |
656257-38-4 |
|---|---|
Formule moléculaire |
C15H19N3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H19N3/c1-3-6-12-10(2)16-15(18-12)14-9-11-7-4-5-8-13(11)17-14/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,16,18) |
Clé InChI |
PMXMCUGPIUKYHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC(=N1)C2CC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
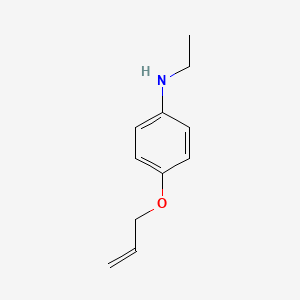
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
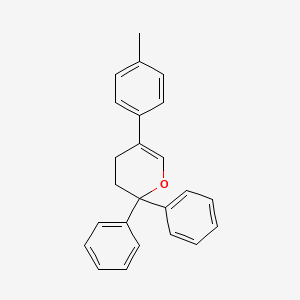
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
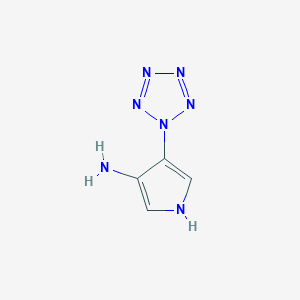
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
